molecular formula C16H13BrClNO3 B2492109 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241980-66-4

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B2492109
CAS No.: 1241980-66-4
M. Wt: 382.64
InChI Key: CNVPPLXZTWLVCE-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound of significant interest in advanced chemical research and development. It features a bifunctional structure incorporating both amide and ester linkages, connecting a 4-bromobenzyl group to a 2-chlorobenzoate moiety. This molecular architecture, characterized by distinct halogenated aromatic systems, makes it a valuable building block (synthon) in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and materials science applications. The compound's primary research value lies in its potential as a key intermediate in medicinal chemistry. Structurally similar compounds, such as those featuring a 2-(4-bromobenzyl) tethered scaffold, have recently been investigated as potent anticancer agents, exhibiting activity through dual topoisomerase I and II inhibition . Furthermore, analogous keto-ester structures are recognized as versatile intermediates for synthesizing heterocyclic compounds and have been reported to possess various biological activities, including potential antitumor properties . Its mechanism of action in research settings is typically derived from the reactivity of its functional groups; the bromine atom is a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the ester and amide groups can be modified or hydrolyzed to create novel carboxylic acid or amine derivatives . This versatility allows researchers to use this compound to generate libraries of derivatives for bioactivity screening, including antiproliferative assessment against cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVPPLXZTWLVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate on a larger scale.

Chemical Reactions Analysis

Step 1: Esterification of 2-chlorobenzoic acid

2-Chlorobenzoic acid reacts with α-bromo ketones (e.g., bromomethyl ketones) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. For example:

  • Reagents : 2-chlorobenzoic acid, 2-bromo-1-(4-bromophenyl)ethan-1-one, K₂CO₃, DMF.

  • Conditions : Stirred at room temperature for 3–6 hours, yielding 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate .

Step 2: Amination with 4-bromobenzylamine

The ketone intermediate undergoes nucleophilic substitution with 4-bromobenzylamine in ethanol:

  • Reagents : 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate, 4-bromobenzylamine, ethanol.

  • Conditions : Reflux for 4–6 hours, yielding the final compound .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield Range (%)Reference
Base (Step 1)K₂CO₃85–92
Solvent (Step 1)DMF88–95
Temperature (Step 2)80°C (reflux)78–82
Reaction Time4–6 hours (Step 2)80–85

Hydrolysis Reactions

  • Ester Hydrolysis : The ester group undergoes hydrolysis under acidic or basic conditions:

    • Acidic (HCl/H₂O) : Cleavage to 2-chlorobenzoic acid and 2-((4-bromobenzyl)amino)-2-hydroxyacetophenone .

    • Basic (NaOH/EtOH) : Saponification to sodium 2-chlorobenzoate and the corresponding alcohol .

  • Amide Stability : The benzylamide group resists hydrolysis under mild conditions but degrades in concentrated HCl at 100°C .

Photolytic Reactivity

Phenacyl ester derivatives (e.g., 2-oxoethyl esters) undergo Norrish-type II photolysis under UV light (λ = 254 nm), generating radicals and rearranged products .

Table 2: Photolysis Products

Starting MaterialConditionsMajor ProductsReference
2-((4-Bromobenzyl)amino)-2-oxoethylUV (254 nm), 6 hours4-Bromobenzylamide, Chlorobenzoic acid

Table 3: Passerini Reaction Performance

Aldehyde SubstrateIsocyanideYield (%)Reference
4-MethoxybenzaldehydeCyclohexylisocyanide82
4-Bromobenzaldehydetert-Butylisocyanide75

Stability and Degradation

  • Thermal Stability : Decomposes at 401–403 K (128–130°C) .

  • Oxidative Stability : Susceptible to air oxidation in DMF, forming peroxides .

Key Spectral Data (Compiled from Analogues):

  • IR (KBr) :

    • 1728 cm⁻¹ (C=O, ester), 1658 cm⁻¹ (C=O, amide), 1557 cm⁻¹ (C-Br) .

  • ¹H NMR (CDCl₃) :

    • δ 7.8–8.1 ppm (aromatic H, 2-chlorobenzoate), δ 6.2 ppm (CH, α-ketoester), δ 4.5 ppm (NH, amide) .

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Torsion Angles : The ester and amide groups adopt non-planar conformations (τ = 68–85°) to minimize steric strain .

  • Packing : Stabilized by C–H···O and π–π interactions between aromatic rings .

Biological Relevance

While direct studies are absent, structurally similar phenacyl esters exhibit:

  • Antioxidant Activity : Radical scavenging via H-atom donation .

  • Antimicrobial Properties : Moderate activity against Gram-positive bacteria .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a reaction between 4-bromobenzylamine and 2-chlorobenzoic acid, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

The molecular formula of the compound is C₁₈H₁₈BrClN₁O₃, with a molecular weight of approximately 362.2 g/mol. Its structure features both bromine and chlorine atoms, which contribute to its reactivity and potential biological activity.

Chemistry

  • Intermediate in Organic Synthesis :
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction, which are critical for developing new compounds with desired properties.
  • Photochemical Studies :
    • Research has shown that similar compounds can undergo photolysis under mild conditions. This property can be exploited in synthetic chemistry to create reactive intermediates for further transformations .
  • Structure-Activity Relationship Studies :
    • Its unique combination of functional groups allows researchers to investigate the structure-activity relationships (SAR) of related compounds, aiding in the design of new molecules with enhanced biological activities.

Biology

  • Enzyme Inhibition Studies :
    • The compound can be utilized in studies aimed at understanding enzyme inhibition mechanisms. Its interaction with specific enzymes may provide insights into biological pathways and potential therapeutic targets.
  • Biological Probes :
    • Due to its ability to interact with biological systems, 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be used as a probe for studying cellular processes or signaling pathways.
  • Drug Development :
    • Preliminary studies suggest that modifications in the bromobenzyl and chlorobenzoate groups can significantly affect biological interactions and efficacy, making this compound a candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms in the compound allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Packing

2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate
  • Structure : Differs by replacing the 4-bromobenzyl group with a 4-chlorophenyl moiety.
  • Key Findings :
    • DFT studies reveal a planar geometry stabilized by intramolecular C–H···O interactions.
    • X-ray diffraction confirms synclinal conformation, with crystal packing dominated by C–H···O and π–π interactions .
  • Comparison: The absence of a benzylamino group reduces hydrogen-bonding diversity compared to the target compound.
2-(Benzofuran-2-yl)-2-oxoethyl 2-chlorobenzoate
  • Structure : Replaces the bromobenzyl group with a benzofuran ring.
  • Key Findings :
    • Steric repulsion between the 2-chloro substituent and benzofuran moiety leads to distorted molecular geometry.
    • Crystal packing involves centrosymmetric dimers via C–H···O bonds and π–π interactions .
  • Comparison : The benzofuran group enhances π-stacking but reduces solubility compared to aliphatic/aromatic amine substituents.
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
  • Structure : Features a 4-bromophenyl-2-oxoethyl group and 4-chlorobenzoate.
  • Key Findings :
    • Synthesized in 96.88% yield via nucleophilic substitution.
    • Crystal structure shows head-to-tail packing with halogen···halogen interactions .
  • Comparison : The para-substituted chloro group on the benzoate reduces steric hindrance compared to ortho-substituted analogs.
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate
  • Structure: Adamantane moiety replaces the benzylamino group.
  • Key Findings :
    • Exhibits superior hydrogen peroxide radical scavenging (IC₅₀ = 12.5 μM) and anti-inflammatory activity (98% inhibition of protein denaturation vs. 94% for diclofenac sodium).
    • Synclinal conformation enhances membrane permeability .
  • Comparison : The adamantane group significantly boosts bioactivity compared to simpler aryl/alkyl substituents.
Nitrogen-Containing Analogs (e.g., Compound 6b)
  • Structure: (R)-N-(4-bromobenzyl)-2-[(4-bromobenzyl)amino]-2-oxoethyl substituent.
  • Key Findings :
    • High enantiomeric purity (90% via HPLC) and robust hydrogen-bonding networks.
    • Melting point (149–150°C) reflects crystalline stability .
  • Comparison : Chiral centers and bromine atoms enhance thermal stability but may complicate synthesis.

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound categorized under benzoate esters. Its unique structural features, including a bromobenzyl group, an amino group, and a chlorobenzoate moiety, suggest potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is C16H15BrClNO3, with a molecular weight of approximately 362.2 g/mol. The compound exhibits significant structural complexity due to the presence of halogen atoms and functional groups that influence its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but they generally require mild temperatures to ensure optimal yields and purity.

The biological activity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is primarily attributed to its ability to interact with specific enzymes or receptors. The halogen substituents enhance its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways.
  • Receptor Modulation: It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies

  • Anticancer Activity: Preliminary studies indicate that compounds structurally related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate exhibit anticancer properties. For instance, similar benzoate derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties: Research has demonstrated that related compounds possess antimicrobial activity against various pathogens. This suggests that 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate may also exhibit similar properties, warranting further investigation.
  • Neuroprotective Effects: Some studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress. This opens avenues for exploring its potential in neurodegenerative disease models.

Comparative Analysis

To better understand the unique properties of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamideC16H14BrClNPotential anti-cancer activity
4-Bromo-N-(phenyl)-N-(pyridin-3-yl)benzamideC17H15BrN2OStudied for anti-inflammatory properties
Methyl 4-bromobenzoateC9H9BrO2Used as an intermediate in organic synthesis

Q & A

Basic: What are the optimal synthetic routes for preparing 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, and how can reaction yields be maximized?

Answer:
The compound can be synthesized via nucleophilic substitution or esterification. A high-yield approach involves reacting 2-chlorobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) at room temperature, using sodium carbonate as a base. This method achieves ~97% yield under mild conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of acid to bromo-ketone minimizes side products.
  • Purification : Recrystallization from ethanol improves purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing (monoclinic P21P2_1 space group, a=17.1061a = 17.1061 Å, b=5.3062b = 5.3062 Å, c=24.0376c = 24.0376 Å, β=101.502\beta = 101.502^\circ) and confirms bond lengths/angles .
  • FT-IR : Identifies carbonyl stretches (amide C=O at ~1680 cm1^{-1}, ester C=O at ~1730 cm1^{-1}) and N-H bending (~3300 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 4.5–5.0 ppm) .

Advanced: How do computational DFT studies reconcile discrepancies between experimental and theoretical spectral data?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational frequencies and optimize geometry. Discrepancies arise from:

  • Solvent effects : Experimental IR/NMR data include solvent interactions, while gas-phase DFT models do not.
  • Crystal packing : XRD data reflect intermolecular forces absent in isolated-molecule DFT .
    Methodology : Compare Boltzmann-weighted DFT spectra with experimental data using scaling factors (~0.961 for IR) .

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Answer:
Crystal packing is stabilized by:

  • C–H···O hydrogen bonds : Form centrosymmetric dimers between amide/ester carbonyls and aromatic C–H groups.
  • π–π stacking : Between bromophenyl and chlorobenzoate rings (distance ~3.6 Å) .
  • Van der Waals forces : Contribute to layered structures along the bb-axis.

Advanced: How does photolytic stability impact the compound’s applications in synthetic chemistry?

Answer:
Phenacyl ester derivatives (like this compound) undergo photolysis under UV light, cleaving the ester bond to generate radicals. Stability studies involve:

  • Accelerated degradation tests : Expose to 254 nm UV and monitor via HPLC.
  • Radical trapping : Use TEMPO to identify photolytic intermediates .
    Applications include photo-responsive drug delivery or polymer crosslinking.

Advanced: What strategies are used to assess the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test against tyrosinase or α-glucosidase using spectrophotometric kinetics (e.g., Lineweaver-Burk plots) .
  • Molecular docking : AutoDock/Vina predict binding affinities to target proteins (e.g., PDB: 2Y9X) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) .

Advanced: What mechanistic insights exist for hydrolysis of the amide and ester groups?

Answer:

  • Ester hydrolysis : Catalyzed by acid/base (e.g., NaOH in aqueous ethanol), forming 2-chlorobenzoic acid and a bromobenzylamide intermediate .
  • Amide stability : Resists hydrolysis under mild conditions due to resonance stabilization. Strong acids (e.g., HCl, 100°C) cleave the amide bond .

Advanced: How do structural modifications (e.g., halogen substitution) alter physicochemical properties?

Answer:
Comparative studies with analogs (e.g., 4-fluoro or 4-methoxy derivatives) reveal:

  • Electron-withdrawing groups (Cl, Br) : Increase melting points and reduce solubility in non-polar solvents .
  • Hydrogen bonding : Chloro-substituents enhance C–H···O interactions, while methoxy groups favor π–π stacking .
    Methodology : Synthesize analogs, then compare XRD, DSC, and solubility profiles.

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